![molecular formula C16H14ClN5O2 B15159556 Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- CAS No. 660851-02-5](/img/structure/B15159556.png)
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a 5-chloro-2-(cyclopropylmethoxy)phenyl group and a 5-cyanopyrazinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-(cyclopropylmethoxy)phenyl intermediate: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the desired intermediate.
Synthesis of the 5-cyanopyrazinyl intermediate: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with a suitable nitrile source under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanopyrazinyl groups enhances its binding affinity and specificity for the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-[5-chloro-2-(2-cyclohexylethoxy)phenyl]-N’-(5-cyanopyrazinyl)
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
660851-02-5 |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-(5-cyanopyrazin-2-yl)urea |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-3-4-14(24-9-10-1-2-10)13(5-11)21-16(23)22-15-8-19-12(6-18)7-20-15/h3-5,7-8,10H,1-2,9H2,(H2,20,21,22,23) |
Clé InChI |
WHSYXEUKLZRABI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=C2)Cl)NC(=O)NC3=NC=C(N=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


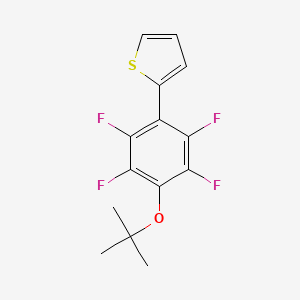
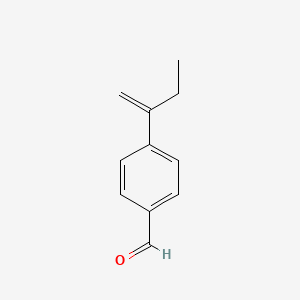
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
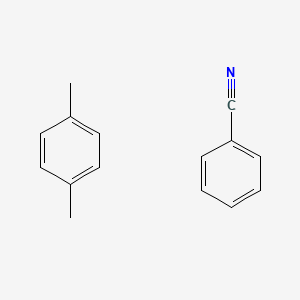
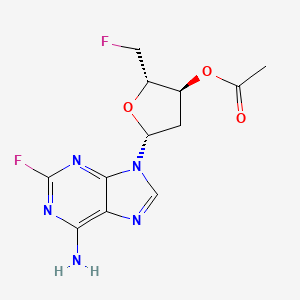
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
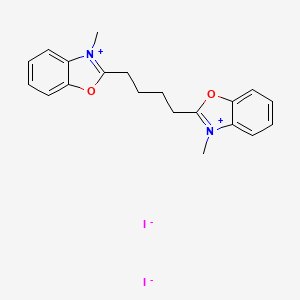
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
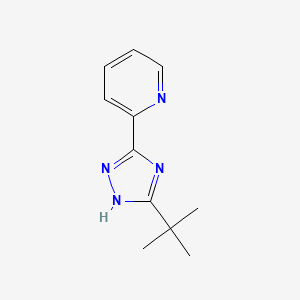
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
